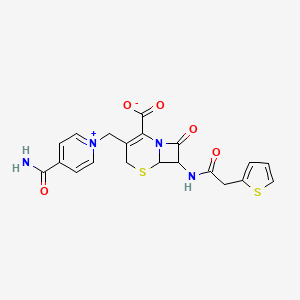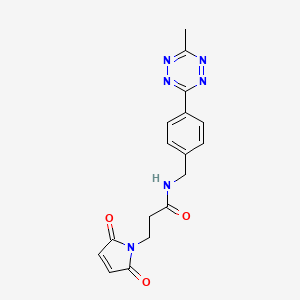
Methyltetrazine-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-Maleimide is a versatile compound widely used in bioorthogonal chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs). It contains a methyltetrazine group and a maleimide group, which enable it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-Maleimide can be synthesized through a multi-step process involving the functionalization of tetrazine and maleimide groups. The typical synthetic route involves the following steps:
Synthesis of Methyltetrazine: This involves the reaction of hydrazine with nitriles to form tetrazine derivatives.
Functionalization of Maleimide: Maleimide is functionalized with a suitable linker, such as polyethylene glycol (PEG), to enhance solubility and reactivity.
Coupling Reaction: The methyltetrazine derivative is then coupled with the functionalized maleimide under mild conditions, typically in the presence of a base and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of methyltetrazine and maleimide derivatives.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, such as temperature control and solvent selection.
Purification: Purification of the final product using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-Maleimide primarily undergoes the following reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the methyltetrazine group and strained alkenes like trans-cyclooctene, forming a stable covalent bond
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in proteins or peptides, forming stable thioether bonds.
Common Reagents and Conditions:
iEDDA Reaction: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reaction: Conducted in neutral to slightly basic aqueous solutions (pH 6.5-7.5) to ensure selective reactivity with thiol groups.
Major Products:
iEDDA Reaction Products: Covalent adducts between methyltetrazine and TCO-containing molecules.
Thiol-Maleimide Reaction Products: Thioether-linked conjugates between maleimide and thiol-containing biomolecules
Scientific Research Applications
Methyltetrazine-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of diagnostic tools and therapeutic agents.
Mechanism of Action
Methyltetrazine-Maleimide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Methyltetrazine-Maleimide is unique due to its dual functionality, enabling both iEDDA and thiol-maleimide reactions. Similar compounds include:
Methyltetrazine-PEG4-Maleimide: Similar in structure but with a PEG linker for enhanced solubility.
Tetrazine-NHS Ester: Used for amine-reactive conjugation but lacks the maleimide functionality.
Dibenzocyclooctyne-Maleimide: Another click chemistry reagent but with different reactivity and applications.
This compound stands out due to its versatility and efficiency in bioorthogonal chemistry, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H16N6O3/c1-11-19-21-17(22-20-11)13-4-2-12(3-5-13)10-18-14(24)8-9-23-15(25)6-7-16(23)26/h2-7H,8-10H2,1H3,(H,18,24) |
InChI Key |
AAUGAKZFYRGQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)
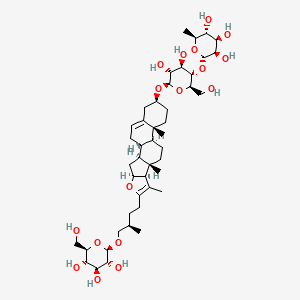
![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
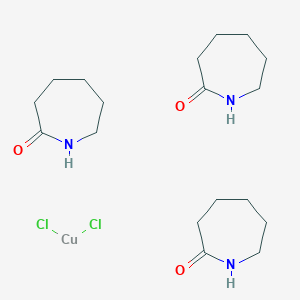

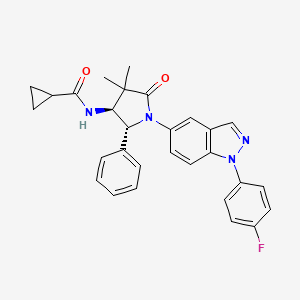
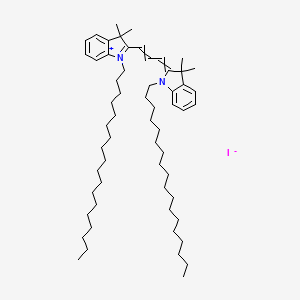
![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)
